molecular formula C7H7ClN4O B2505356 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one CAS No. 1707394-13-5

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one

Cat. No.: B2505356
CAS No.: 1707394-13-5
M. Wt: 198.61
InChI Key: GTGYLCJIIGSJPX-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 1707394-13-5) is a chemical compound with the molecular formula C7H7ClN4O and a molecular weight of 198.61 g/mol . It belongs to the class of pteridinone derivatives, a heterocyclic framework known for its significant role in medicinal chemistry and biochemical research . The pteridine core is a privileged structure in drug discovery, with documented derivatives exhibiting a wide range of pharmacological activities. Historically, pteridine-based compounds have been explored as potent inhibitors of key biological targets, including Heat Shock Protein 90 (HSP90) and various kinases such as Polo-like kinase 1 (PLK1) . Such inhibitors are of substantial interest in oncology research for their potential to induce the degradation of oncogenic proteins and halt cancer progression. Furthermore, related pteridinone scaffolds have been optimized as agonists for Toll-like receptor 7 (TLR7), advancing to clinical evaluation for applications like the treatment of chronic viral infections . The chlorine substituent at the 4-position and the ketone group at the 6-position make this compound a versatile intermediate for further synthetic elaboration through nucleophilic aromatic substitution and other reactions, enabling the exploration of structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-8-methyl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-2-4(13)11-5-6(8)9-3-10-7(5)12/h3H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYLCJIIGSJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-chloropyrimidine with 3-chloro-2-butanone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pteridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Chemistry

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one serves as a vital building block in synthesizing more complex pteridine derivatives. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the formation of diverse derivatives that can be explored for different applications .

Biology

Research indicates that this compound may play a significant role in biological processes:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. The presence of chlorine enhances its binding affinity to these enzymes .

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Potential : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at specific phases .
  • Neuroprotective Effects : Research suggests that tetrahydropteridine derivatives can protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels.

Industry

In industrial applications, this compound is utilized in:

  • The production of dyes and pigments.
  • As a precursor for other industrial chemicals due to its versatile reactivity .

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of tetrahydropteridine derivatives. Findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses.

Case Study 2: Anticancer Potential

In vitro studies highlighted the anticancer potential of this compound. Results showed significant inhibition of cancer cell proliferation associated with apoptosis induction and cell cycle arrest at specific phases.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with nucleic acids and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is a synthetic compound belonging to the pteridine family, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C7_7H7_7ClN4_4O
  • Molecular Weight : 198.61 g/mol
  • SMILES Notation : CN1CC(=O)NC2=C1N=CN=C2Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an enzyme inhibitor , particularly in metabolic pathways related to folate metabolism. The presence of the chlorine atom in its structure enhances its binding affinity to specific enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and microbial infections.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in critical metabolic processes. For instance:

  • Folate Metabolism : It has shown potential in modulating enzymes that participate in folate metabolism, which is essential for DNA synthesis and repair.
  • Kinetic Assays : Studies utilizing kinetic assays have demonstrated significant inhibitory effects on enzyme activity, suggesting its role as a potential therapeutic agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may allow it to disrupt microbial metabolic pathways, although further research is necessary to elucidate the specific mechanisms involved .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of tetrahydropteridine derivatives, including this compound. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .

Case Study 2: Anticancer Potential

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The inhibition was associated with the induction of apoptosis and cell cycle arrest at specific phases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds in the pteridine family:

Compound NameBiological Activity
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-oneEnzyme inhibitor; potential anticancer properties
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4-oneAntimicrobial activity; enzyme modulation
2-Chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-oneEnzyme inhibition; metabolic pathway modulation

These comparisons illustrate the unique biological profiles of these compounds and their potential applications in pharmacology.

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core cyclizationOxalyl chloride, DMF, 0–5°C65–70
ChlorinationPOCl₃, reflux, 6 h80
MethylationCH₃I, K₂CO₃, DMF, 50°C75

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify ideal conditions. For example, acetonitrile enhances regioselectivity in alkylation steps compared to DMF .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) while maintaining yields ≥80% .
  • In-line analytics : Use of HPLC-MS to monitor intermediate stability and minimize side-product formation .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at 8-position via δ 1.2–1.5 ppm triplet) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀ClN₃O requires m/z 211.0512) .
  • IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Dose-response curves : Use IC₅₀/EC₅₀ values instead of single-point data to account for potency differences .
  • Target validation : Pair biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., CRISPR knockouts) to confirm mechanism .

Q. Table 2: Example Biological Activity Data

StudyActivity (IC₅₀, μM)Assay TypeReference
A2.5 ± 0.3Kinase inhibition
B5.1 ± 1.2Antimicrobial

Advanced: How does the methyl group at the 8-position influence structure-activity relationships (SAR)?

Methodological Answer:

  • Steric effects : The 8-methyl group reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
  • Electron donation : Methyl substitution enhances electron density at adjacent nitrogen atoms, improving binding affinity by 30–50% compared to unmethylated analogs .
  • Comparative studies : Replace methyl with bulkier groups (e.g., ethyl, cyclopropyl) to probe steric tolerance .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Degrades under prolonged light exposure (t₁/₂ = 14 days in sunlight). Store in amber vials at –20°C .
  • Solubility : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .

Advanced: How to model the compound’s interactions with biological targets computationally?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase domains .
  • MD simulations : Run 100-ns trajectories to assess dynamic interactions (e.g., hydrogen bonding with Asp86 in EGFR) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ) with inhibitory activity to guide analog design .

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